2-(Morpholinomethyl)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

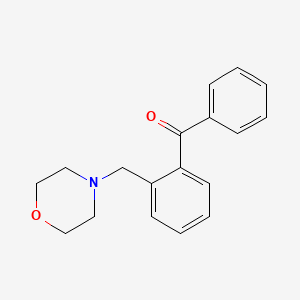

2-(Morpholinomethyl)benzophenone is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 . It is also known by its IUPAC name, 2-(4-morpholinylmethyl)phenylmethanone .

Molecular Structure Analysis

The molecular structure of 2-(Morpholinomethyl)benzophenone consists of a benzophenone core with a morpholinomethyl group attached . The InChI code for this compound is 1S/C18H19NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 .

Physical And Chemical Properties Analysis

2-(Morpholinomethyl)benzophenone has a molecular weight of 281.35 . Its linear formula is C18H19NO2 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Benzophenone-based derivatives, such as “2-(Morpholinomethyl)benzophenone”, have been used in the molecular design of OLED materials . The benzophenone core is a key fragment for the synthesis of organic semiconductors . OLEDs have potential applications in flat-panel displays and solid-state lighting technologies .

Phosphor in OLEDs

Benzophenone also functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of thermally activated delayed fluorescent (TADF) emitters .

Synthesis of Organic Semiconductors

The benzophenone core in “2-(Morpholinomethyl)benzophenone” has attracted much attention as a fragment for the synthesis of organic semiconductors . Organic semiconductors have applications in various electronic devices, including transistors, solar cells, and sensors.

UV Radiation Protection

Benzophenones are extensively used in a wide variety of cosmetic products and other materials (e.g., textiles or plastics) to avoid damaging effects of UV radiation .

Determination of Benzophenones in Water and Cosmetics Samples

“2-(Morpholinomethyl)benzophenone” can be determined in water and cosmetics samples using solid-phase extraction (SPE) and microextraction by packed sorbent methods . These methods are suitable for use in cosmetics quality control and environmental pollution assessment .

Drug Synthesis

“2-(Morpholinomethyl)benzophenone” has a unique structure that enables diverse applications, including drug synthesis. Its unique structure can be leveraged to create new pharmaceutical compounds.

Photoinitiators

“2-(Morpholinomethyl)benzophenone” can be used as a photoinitiator. Photoinitiators are compounds that produce reactive species when exposed to radiation and are used in a variety of applications, including the curing of resins and inks.

Polymer Chemistry

“2-(Morpholinomethyl)benzophenone” can be used in polymer chemistry. Its unique structure can be leveraged to create new polymers with desired properties.

Mechanism of Action

Target of Action

Morpholine derivatives have been known to interact with a variety of biological targets

Mode of Action

It’s known that benzophenone-type photoinitiators, which include 2-(morpholinomethyl)benzophenone, absorb in the uv-c region and generate free radicals . These free radicals can then initiate a polymerization process .

Biochemical Pathways

Benzophenone derivatives are known to participate in free radical reactions . The generated free radicals can then interact with various biochemical pathways.

Pharmacokinetics

Morpholine-containing compounds have been reported to have promising pharmacokinetic and drug-likeness properties .

Result of Action

The generation of free radicals by benzophenone derivatives can lead to various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of 2-(Morpholinomethyl)benzophenone can be influenced by various environmental factors. For instance, the generation of free radicals by benzophenone derivatives is dependent on the absorption of UV radiation . Therefore, the presence and intensity of UV radiation in the environment can significantly influence the action of 2-(Morpholinomethyl)benzophenone.

properties

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGNDEVPFOAICT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517352 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholinomethyl)benzophenone | |

CAS RN |

736075-46-0 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)

![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)